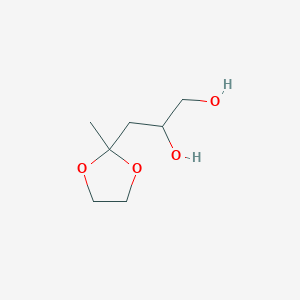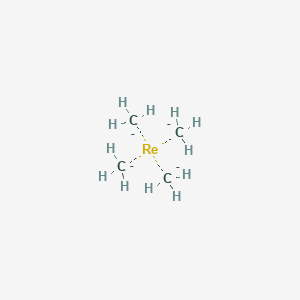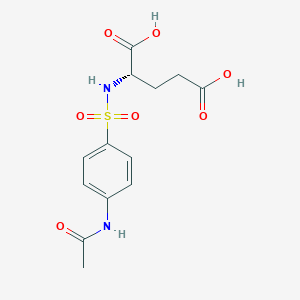
N-(4-Acetamidobenzene-1-sulfonyl)-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Acetamidobenzene-1-sulfonyl)-L-glutamic acid is a complex organic compound that combines the structural features of sulfonamides and amino acids This compound is characterized by the presence of an acetamido group, a benzene ring, a sulfonyl group, and an L-glutamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetamidobenzene-1-sulfonyl)-L-glutamic acid typically involves multiple steps. One common route starts with the preparation of 4-acetamidobenzene-1-sulfonyl chloride. This intermediate is synthesized by reacting 4-acetamidobenzenesulfonyl chloride with appropriate reagents under controlled conditions . The next step involves the coupling of this intermediate with L-glutamic acid in the presence of suitable catalysts and solvents to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetamidobenzene-1-sulfonyl)-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4-Acetamidobenzene-1-sulfonyl)-L-glutamic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-Acetamidobenzene-1-sulfonyl)-L-glutamic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Acetamidobenzene-1-sulfonyl chloride: This compound is a key intermediate in the synthesis of N-(4-Acetamidobenzene-1-sulfonyl)-L-glutamic acid.
3-(4-Acetamidobenzene-1-sulfonyl)propanoic acid: Another related compound with similar structural features.
N-(4-Acetamidobenzene-1-sulfonyl)valine: A compound with a similar sulfonyl group but different amino acid moiety.
Uniqueness
This compound is unique due to its combination of sulfonamide and amino acid functionalities, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various scientific and industrial applications .
Properties
CAS No. |
62595-79-3 |
|---|---|
Molecular Formula |
C13H16N2O7S |
Molecular Weight |
344.34 g/mol |
IUPAC Name |
(2S)-2-[(4-acetamidophenyl)sulfonylamino]pentanedioic acid |
InChI |
InChI=1S/C13H16N2O7S/c1-8(16)14-9-2-4-10(5-3-9)23(21,22)15-11(13(19)20)6-7-12(17)18/h2-5,11,15H,6-7H2,1H3,(H,14,16)(H,17,18)(H,19,20)/t11-/m0/s1 |
InChI Key |
MHMRNCCXQWLFRC-NSHDSACASA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



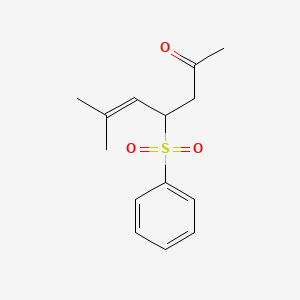
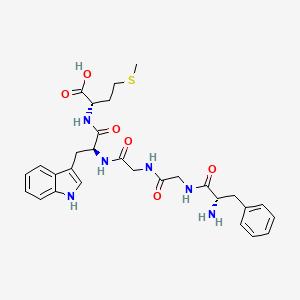

![N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide](/img/structure/B14514150.png)
![6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL](/img/structure/B14514154.png)
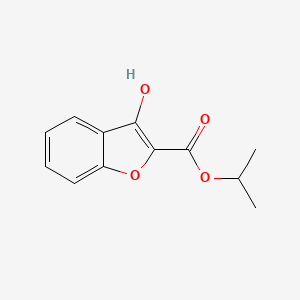
![3-Methylidenespiro[5.7]trideca-1,4-diene](/img/structure/B14514168.png)

